molecular formula C7H11BrO B12309306 1-Bromo-3-cyclopropylbutan-2-one

1-Bromo-3-cyclopropylbutan-2-one

Cat. No.: B12309306
M. Wt: 191.07 g/mol
InChI Key: YXOBENYQWAVNBA-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropylbutan-2-one is an organic compound with the molecular formula C7H11BrO It is a brominated ketone featuring a cyclopropyl group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropylbutan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Alcohols, ethers, or amines depending on the nucleophile used.

    Reduction: 3-cyclopropylbutan-2-one.

    Oxidation: 3-cyclopropylbutanoic acid.

Scientific Research Applications

1-Bromo-3-cyclopropylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclopropylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the ketone group can undergo reduction or oxidation. The cyclopropyl group can influence the compound’s reactivity by introducing ring strain, which can affect the stability and reactivity of intermediates formed during reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-cyclopropylbutan-2-one
  • 1-Bromo-3-cyclopropylpropan-2-one
  • 1-Bromo-3-cyclopropylpentan-2-one

Comparison: 1-Bromo-3-cyclopropylbutan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity compared to other brominated ketones. The ring strain in the cyclopropyl group can lead to different reaction pathways and products, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-bromo-3-cyclopropylbutan-2-one

InChI

InChI=1S/C7H11BrO/c1-5(6-2-3-6)7(9)4-8/h5-6H,2-4H2,1H3

InChI Key

YXOBENYQWAVNBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C(=O)CBr

Origin of Product

United States

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